4-Iodo-3-methylbenzoic acid
Overview
Description
4-Iodo-3-methylbenzoic acid is a chemical compound with the molecular formula C8H7IO2 . It is used in various chemical reactions and has a molecular weight of 262.04 .
Synthesis Analysis
The synthesis of 4-Iodo-3-methylbenzoic acid involves a multi-step reaction. The first step involves the use of sodium nitrite (NaNO2) in aqueous sulfuric acid (H2SO4), followed by the addition of potassium iodide (KI). The second step involves the use of aqueous sodium hydroxide (NaOH) .Molecular Structure Analysis
The molecular structure of 4-Iodo-3-methylbenzoic acid consists of an iodine atom (I) attached to a benzene ring, which also has a methyl group (CH3) and a carboxylic acid group (CO2H). The exact mass of the molecule is 261.949066 Da .Chemical Reactions Analysis
4-Iodo-3-methylbenzoic acid is involved in various chemical reactions. For instance, it has been used in the preparation of N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) and its boc-protected derivative (Boc-SGMIB) .Physical And Chemical Properties Analysis
4-Iodo-3-methylbenzoic acid has a density of 1.9±0.1 g/cm3, a boiling point of 355.2±30.0 °C at 760 mmHg, and a melting point of 210-212 °C (lit.) . It also has a molar refractivity of 50.9±0.3 cm3 .Scientific Research Applications
- Unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB)
- Boc-protected derivative of SGIMB (Boc-SGMIB)
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Preparation of Unlabeled N-succinimidyl 4-guanidinomethyl-3-iodobenzoate (SGIMB) : This compound is often used in the field of organic chemistry for various purposes, including the synthesis of other complex organic molecules.
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Preparation of Boc-protected derivative of SGIMB (Boc-SGMIB) : This is another derivative of SGIMB that is protected with a Boc group. This compound is also used in various chemical reactions in the field of organic chemistry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-iodo-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMIWBBIVNNAMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363985 | |
Record name | 4-Iodo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-methylbenzoic acid | |
CAS RN |
52107-87-6 | |
Record name | 4-Iodo-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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